1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole
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Overview
Description
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by the presence of ethyl, fluoro, iodo, and methyl substituents, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (fluoro and iodo) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield dehalogenated products.
Coupling Reactions: The iodo substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole is primarily determined by its interaction with specific molecular targets. The presence of halogens and other substituents can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition or activation of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with distinct functional groups, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-ethyl-5-fluoro-4-iodo-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2/c1-3-10-6(7)5(8)4(2)9-10/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSLVKNSBAQECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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